2-Fluoro-5-methylbenzenesulfonamide
Description
2-Fluoro-5-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a fluorine substituent at the 2-position and a methyl group at the 5-position on the benzene ring. Fluorination at the 2-position enhances electronegativity and metabolic stability, while the methyl group introduces steric bulk, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-fluoro-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJPGACLESFYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393519 | |
| Record name | 2-fluoro-5-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438539-71-0 | |
| Record name | 2-fluoro-5-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylbenzenesulfonamide typically involves the introduction of the fluorine and methyl groups onto the benzenesulfonamide framework. One common method is the direct fluorination of 5-methylbenzenesulfonamide using a fluorinating agent such as N-fluorobenzenesulfonimide. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Fluoro-5-methylbenzenesulfonamide serves as a crucial building block in organic synthesis. Its sulfonamide group is particularly valuable in creating more complex molecules through various chemical reactions such as sulfonation, hydrogenation, and coupling reactions. For instance, it has been utilized in the synthesis of indole derivatives, which are known for their biological activity against cancer cells and other disorders .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Products/Applications |
|---|---|---|
| Sulfonation | Introduction of sulfonyl groups | Used in drug synthesis |
| Hydrogenation | Reduction of nitro groups to amines | Formation of amines for pharmaceuticals |
| Coupling Reactions | Formation of C-C bonds with other aryl groups | Development of complex organic compounds |
Biological Research
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this sulfonamide have shown effectiveness against colon, breast, and cervical cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .
Case Study: Cytotoxicity Against Cancer Cells
In a study focusing on the cytotoxic properties of sulfonamide derivatives, researchers found that certain modifications to the this compound structure enhanced its activity against human cancer cell lines. The study reported IC50 values indicating low concentrations required to inhibit cell growth significantly .
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its therapeutic effects in treating metabolic disorders and type 2 diabetes. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, which is beneficial for drug design. Its interaction with biological macromolecules is an area of active research, particularly regarding its role as a potential inhibitor of specific enzymes involved in metabolic pathways .
Table 2: Therapeutic Applications and Mechanisms
| Application | Mechanism of Action | Reference Studies |
|---|---|---|
| Metabolic Disorders | Inhibition of enzymes involved in glucose metabolism | |
| Cancer Treatment | Induction of apoptosis in tumor cells |
Industrial Applications
Material Development
In addition to its applications in pharmaceuticals, this compound is utilized in the development of new materials and chemical processes. Its properties allow it to be used as a solvent or heat transfer medium in various industrial applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and selectivity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- Fluorine vs.
- Methyl vs.
Metabolic Stability :
- Fluorinated sulfonamides (e.g., this compound) resist oxidative degradation better than non-fluorinated analogues due to the C-F bond’s strength .
- In contrast, methoxy-substituted sulfonamides (e.g., 5-Methoxynaphthalene-1-sulfonamide) may undergo O-demethylation, reducing their half-life .
Solubility and Bioavailability :
- Hydrochloride derivatives (e.g., N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide HCl) exhibit enhanced aqueous solubility due to ionic character, whereas the parent compound’s solubility is moderate .
Target Interactions :
- Sulfonamides are known carbonic anhydrase inhibitors. Fluorine’s electron-withdrawing effect may enhance binding affinity compared to electron-donating groups like methoxy .
Biological Activity
2-Fluoro-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.21 g/mol. The presence of a fluorine atom and a methyl group on the benzene ring contributes to its chemical reactivity and biological properties.
This compound functions primarily as an enzyme inhibitor. Its sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, which is critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound can prevent folic acid synthesis, leading to bacterial cell death. Additionally, the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions with specific molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics .
Anticancer Potential
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells by disrupting cellular signaling pathways associated with cell proliferation and survival . The mechanism involves cell cycle arrest at the G0/G1 and G2/M phases, independent of p53 status, indicating its potential as a broad-spectrum anticancer agent .
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains using broth microdilution assays. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 3.9 μg/mL for certain strains, showcasing its potential as an effective antibacterial agent .
Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study also highlighted that structural modifications could enhance its activity against specific cancer types, suggesting avenues for further optimization in drug design .
Data Tables
| Biological Activity | Target | IC50/ MIC Value | Notes |
|---|---|---|---|
| Antibacterial | Various bacterial strains | 3.9 μg/mL | Effective against Gram-positive/negative bacteria |
| Anticancer | HCT-116 (colon cancer) | ~10 μM | Induces apoptosis; cell cycle arrest observed |
| Anticancer | MCF-7 (breast cancer) | ~15 μM | Mechanism independent of p53 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
